methyl 2-[1-(4-butoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
METHYL 2-[1-(4-BUTOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a molecular formula of C27H24N2O6S . This compound features a unique structure that includes a chromeno-pyrrol core, a butoxyphenyl group, and a thiazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of METHYL 2-[1-(4-BUTOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, typically starting with the preparation of the chromeno-pyrrol core. This can be achieved through a series of cyclization reactions involving appropriate starting materials under controlled conditions. The butoxyphenyl group is then introduced via a substitution reaction, followed by the incorporation of the thiazole ring through a cyclization process . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
METHYL 2-[1-(4-BUTOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the butoxyphenyl group, using reagents like halogens or alkylating agents
Scientific Research Applications
METHYL 2-[1-(4-BUTOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of METHYL 2-[1-(4-BUTOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Compared to other similar compounds, METHYL 2-[1-(4-BUTOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE stands out due to its unique combination of structural features. Similar compounds include:
Chromeno-pyrrol derivatives: These compounds share the chromeno-pyrrol core but differ in their substituents.
Thiazole-containing compounds: These compounds have a thiazole ring but may lack the chromeno-pyrrol core or butoxyphenyl group
Properties
Molecular Formula |
C27H24N2O6S |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
methyl 2-[1-(4-butoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H24N2O6S/c1-4-5-14-34-17-12-10-16(11-13-17)21-20-22(30)18-8-6-7-9-19(18)35-23(20)25(31)29(21)27-28-15(2)24(36-27)26(32)33-3/h6-13,21H,4-5,14H2,1-3H3 |
InChI Key |
XKUWKRYJPDFGBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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